

Unveiling the Solid-State Architecture of Methyl Phenyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: Methyl phenyl sulfone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **methyl phenyl sulfone**, a compound of interest in medicinal chemistry and materials science. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its structural determination, offering valuable insights for researchers engaged in drug design, polymorphism studies, and computational modeling.

Core Crystallographic Data

The crystal structure of **methyl phenyl sulfone** has been determined by single-crystal X-ray diffraction.^[1] The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle.

A summary of the key crystallographic data is presented in Table 1. This information is crucial for understanding the packing of the molecules in the solid state and for the unambiguous identification of this crystalline form.

Table 1: Crystallographic Data for **Methyl Phenyl Sulfone**^[1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
Space Group Number	14
a (Å)	8.172
b (Å)	9.095
c (Å)	10.844
α (°)	90
β (°)	111.66
γ (°)	90
Volume (Å ³)	749.9
Z	4
COD Number	2000973

Data sourced from the Crystallography Open Database (COD), referencing the work of Chaloner et al. (1992).

Molecular Geometry

The precise bond lengths and angles within the **methyl phenyl sulfone** molecule are essential for computational studies, such as molecular docking and quantum mechanical calculations. While the primary publication containing the detailed bond lengths and angles was not accessible for this review, Table 2 provides a placeholder for this critical information, which would be derived from the Crystallographic Information File (CIF).

Table 2: Selected Bond Lengths and Angles (Placeholder)

Bond/Angle	Length (Å) / Angle (°)
S=O1	Data not available
S=O2	Data not available
S-C(phenyl)	Data not available
S-C(methyl)	Data not available
O1-S-O2	Data not available
C(phenyl)-S-C(methyl)	Data not available

Specific bond lengths and angles are to be populated from the original crystallographic study by Chaloner, P. A.; Harrison, R. M.; Hitchcock, P. B.; Pedersen, R. T. in Acta Crystallographica Section C, 1992, 48, 717-720.

Experimental Protocols

The determination of the crystal structure of **methyl phenyl sulfone** involves a multi-step process, from the synthesis of the material to the final analysis of the diffraction data.

Synthesis of Methyl Phenyl Sulfone

Methyl phenyl sulfone can be synthesized through various methods. A common laboratory-scale preparation involves the oxidation of methyl phenyl sulfide.

Protocol: Oxidation of Methyl Phenyl Sulfide

- **Reaction Setup:** Methyl phenyl sulfide is dissolved in a suitable solvent, such as acetic acid.
- **Oxidation:** An oxidizing agent, typically 30% hydrogen peroxide, is added to the solution. The reaction is stirred at room temperature.
- **Workup:** After the reaction is complete, the mixture is poured into water to precipitate the crude product.
- **Purification:** The crude **methyl phenyl sulfone** is collected by filtration and purified by recrystallization.

Single-Crystal Growth

The formation of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol: Recrystallization for Single-Crystal Growth

- **Solvent Selection:** A suitable solvent or solvent system is chosen in which **methyl phenyl sulfone** has moderate solubility. Hot hexane has been reported as a suitable solvent.
- **Dissolution:** The purified **methyl phenyl sulfone** is dissolved in a minimal amount of the hot solvent to create a saturated solution.
- **Slow Cooling:** The hot solution is allowed to cool slowly to room temperature. This slow cooling process encourages the formation of large, well-ordered crystals.
- **Isolation:** The resulting crystals are carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure, as would be applied to **methyl phenyl sulfone**.

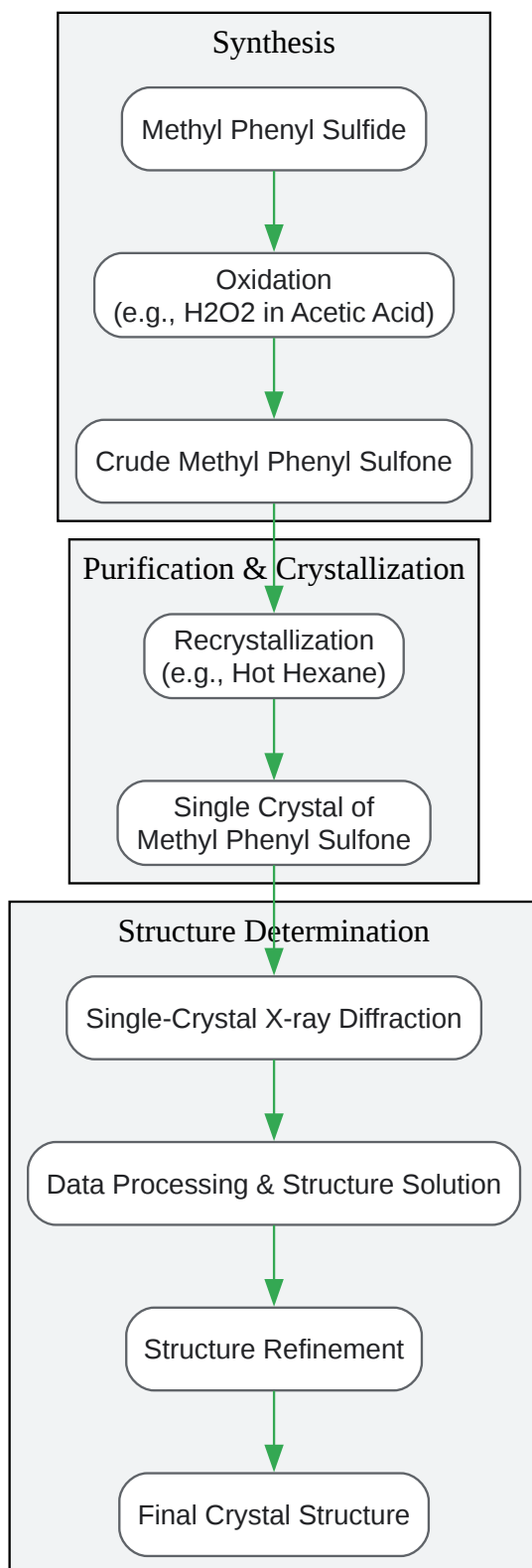
Protocol: Single-Crystal X-ray Diffraction Analysis

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, a detector collects the diffraction pattern.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction

patterns.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the crystal structure of **methyl phenyl sulfone**.



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Caption: Experimental workflow for the determination of the crystal structure of **methyl phenyl sulfone**.

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References

- 1. deepdyve.com [deepdyve.com]
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